![molecular formula C20H25N3O3S B2977923 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 626223-18-5](/img/structure/B2977923.png)
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Oxidase Activity of Microbial Proteins
Research has shown that 2,6-Dimethoxyphenol, a compound related to the chemical structure , serves as a substrate for various enzymes, including laccase from Pyricularia oryzae and other multicopper proteins found in microorganisms. These proteins exhibit oxidase activity that can be monitored through the oxidation of dimethoxyphenol, indicating potential applications in studying enzyme functions in microorganisms (Solano et al., 2001).
Synthesis and Biological Activity of Heteroatomic Compounds
A study focused on synthesizing new sulfur- and nitrogen-containing thiourea and acetophenone derivatives, demonstrating significant biological activities. These compounds, including 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, showed antioxidant effects and an ability to stabilize biological membranes, suggesting potential in drug development (Farzaliyev et al., 2020).
Novel Disubstituted Pyrazolo[1,5-a]pyrimidines Synthesis
Another area of research involves the synthesis of novel compounds with potential therapeutic applications. A series of 6-[(1,3,4-thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines were synthesized, showing the versatility of heteroatomic compounds in medicinal chemistry and their potential as therapeutic agents (Li et al., 2012).
Anti-Tubercular Evaluation
The synthesis and evaluation of pyridine derivatives for their anti-tubercular properties have also been investigated. Compounds such as 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile showed potent inhibition against Mycobacterium tuberculosis, highlighting the potential of related compounds in treating tuberculosis (Manikannan et al., 2010).
Herbicide Action Mechanism
Research into the modes of action of pyridazinone herbicides provides insights into their phytotoxic effects, including the inhibition of photosynthesis and the Hill reaction. Studies on compounds like 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) and its analogs contribute to understanding their action mechanisms and potential agricultural applications (Hilton et al., 1969).
Properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-14-8-10-23(11-9-14)20(24)13-27-19-7-5-16(21-22-19)15-4-6-17(25-2)18(12-15)26-3/h4-7,12,14H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWIQGYLUFXHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2977840.png)
![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977841.png)
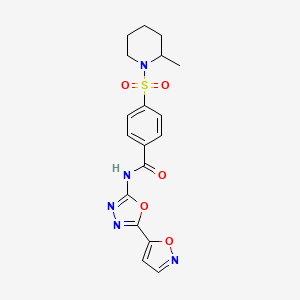

![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2977846.png)
![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-(3,4-Dimethylphenyl)-3-{[(oxolan-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2977850.png)
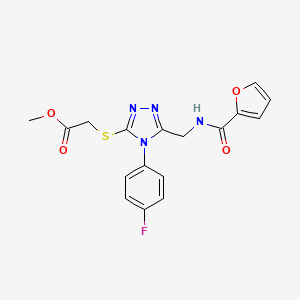
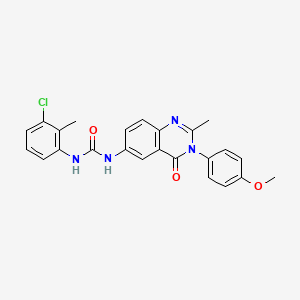
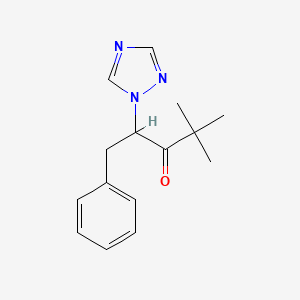
![Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride](/img/structure/B2977858.png)
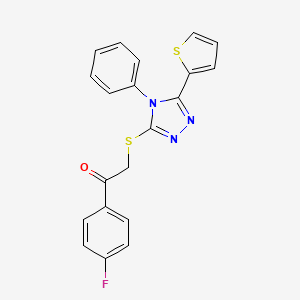
![3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2977861.png)

